molecular formula C16H15N5O B5729894 N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B5729894
M. Wt: 293.32 g/mol
InChI Key: LXPFGZFZRYKTKI-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, also known as DMPTB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-containing benzamides, which have been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its binding to the PDZ domain of PSD-95, which disrupts the interaction between PSD-95 and its binding partners. This leads to the modulation of various signaling pathways that are involved in synaptic plasticity and neuronal function.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. For example, it has been shown to modulate the activity of ion channels and receptors, which are involved in the regulation of neuronal excitability and synaptic transmission. In addition, N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to enhance the survival of neuronal cells under conditions of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its ability to selectively target the PDZ domain of PSD-95, which is involved in various neurological disorders. In addition, N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
However, one of the limitations of using N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in lab experiments is its relatively low potency, which may limit its efficacy in certain applications. In addition, the mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more potent analogs of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide that can selectively target the PDZ domain of PSD-95 with higher affinity. In addition, further studies are needed to elucidate the mechanism of action of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide and its effects on various signaling pathways. Finally, the potential therapeutic applications of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in neurological disorders should be further explored.

Synthesis Methods

The synthesis of N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves the reaction of 2,6-dimethylaniline with 3-(1H-tetrazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.

Scientific Research Applications

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its activity as a potential inhibitor of protein-protein interactions. This is because N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has been shown to bind to the PDZ domain of the protein PSD-95, which is involved in the regulation of synaptic plasticity and is implicated in various neurological disorders.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-11-5-3-6-12(2)15(11)18-16(22)13-7-4-8-14(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPFGZFZRYKTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

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